molecular formula C11H25NO4Si B11852793 N-(3-(Triethoxysilyl)propyl)acetamide CAS No. 17053-34-8

N-(3-(Triethoxysilyl)propyl)acetamide

Cat. No.: B11852793
CAS No.: 17053-34-8
M. Wt: 263.41 g/mol
InChI Key: PFDVZMRMKCSCBG-UHFFFAOYSA-N
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Description

N-(3-(Triethoxysilyl)propyl)acetamide: is an organosilane compound with the molecular formula C11H25NO4Si. It is a versatile chemical used in various fields due to its unique properties, including its ability to form strong bonds with both organic and inorganic materials .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(Triethoxysilyl)propyl)acetamide typically involves the reaction of 3-aminopropyltriethoxysilane with acetic anhydride. The reaction is carried out under controlled conditions to ensure high yield and purity. The general reaction scheme is as follows:

3-Aminopropyltriethoxysilane+Acetic AnhydrideThis compound+Acetic Acid\text{3-Aminopropyltriethoxysilane} + \text{Acetic Anhydride} \rightarrow \text{this compound} + \text{Acetic Acid} 3-Aminopropyltriethoxysilane+Acetic Anhydride→this compound+Acetic Acid

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent quality and efficiency. The reaction conditions, such as temperature, pressure, and reactant concentrations, are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: N-(3-(Triethoxysilyl)propyl)acetamide undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water, the ethoxy groups are hydrolyzed to form silanol groups.

    Condensation: The silanol groups can further condense to form siloxane bonds, leading to the formation of cross-linked networks.

    Substitution: The amide group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Hydrolysis: Typically carried out in aqueous or alcoholic solutions at room temperature.

    Condensation: Often catalyzed by acids or bases and conducted at elevated temperatures.

    Substitution: Requires suitable electrophiles and may involve catalysts to enhance reaction rates.

Major Products:

Scientific Research Applications

Chemistry: N-(3-(Triethoxysilyl)propyl)acetamide is used as a coupling agent to improve the adhesion between organic polymers and inorganic surfaces. It is also employed in the synthesis of hybrid materials and surface modification of nanoparticles .

Biology: In biological research, this compound is used to functionalize surfaces for cell culture studies, enhancing cell adhesion and proliferation. It is also explored for its potential in drug delivery systems due to its biocompatibility .

Medicine: this compound is investigated for its use in medical implants and prosthetics, where it helps in creating bioactive surfaces that promote tissue integration .

Industry: In industrial applications, it is used in coatings, adhesives, and sealants to enhance durability and performance. It is also utilized in the production of advanced composites and as a precursor for sol-gel processes .

Mechanism of Action

The primary mechanism by which N-(3-(Triethoxysilyl)propyl)acetamide exerts its effects is through the formation of strong covalent bonds with both organic and inorganic substrates. The triethoxysilyl group undergoes hydrolysis to form silanol groups, which can then condense to form siloxane bonds. This results in the formation of a stable, cross-linked network that enhances the mechanical and chemical properties of the material .

Comparison with Similar Compounds

  • N-(3-(Trimethoxysilyl)propyl)acetamide
  • N-(3-(Triethoxysilyl)propyl)gluconamide
  • 3-(Triethoxysilyl)propylamine

Comparison: N-(3-(Triethoxysilyl)propyl)acetamide is unique due to its specific functional groups that allow for versatile applications. Compared to N-(3-(Trimethoxysilyl)propyl)acetamide, it has different hydrolysis and condensation rates due to the presence of ethoxy groups instead of methoxy groups. N-(3-(Triethoxysilyl)propyl)gluconamide, on the other hand, has additional hydroxyl groups that provide different reactivity and solubility properties .

Conclusion

This compound is a valuable compound with diverse applications in chemistry, biology, medicine, and industry. Its unique properties and versatile reactivity make it an essential component in various advanced materials and technologies.

Properties

CAS No.

17053-34-8

Molecular Formula

C11H25NO4Si

Molecular Weight

263.41 g/mol

IUPAC Name

N-(3-triethoxysilylpropyl)acetamide

InChI

InChI=1S/C11H25NO4Si/c1-5-14-17(15-6-2,16-7-3)10-8-9-12-11(4)13/h5-10H2,1-4H3,(H,12,13)

InChI Key

PFDVZMRMKCSCBG-UHFFFAOYSA-N

Canonical SMILES

CCO[Si](CCCNC(=O)C)(OCC)OCC

Origin of Product

United States

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